Ethyl1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylatehydrochloride
Description
Ethyl1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride is a bicyclic organic compound featuring a rigid 2-oxabicyclo[2.2.2]octane core. This structure is characterized by a bridged oxygen atom (oxa group) at position 2, an aminomethyl substituent at position 1, and two methyl groups at position 2. The ethyl carboxylate moiety at position 4 enhances solubility and facilitates derivatization for pharmaceutical applications. The hydrochloride salt form improves stability and crystallinity, making it suitable for formulation .
Key properties include:
Properties
IUPAC Name |
ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3.ClH/c1-4-16-10(15)13-7-5-12(9-14,6-8-13)17-11(13,2)3;/h4-9,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYULOUSZVWRYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2(C)C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylatehydrochloride can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl carboxylate undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive handles for further derivatization.
Mechanism :
-
Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.
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Basic hydrolysis (saponification) : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate anion.
| Reagents/Conditions | Product | Notes |
|---|---|---|
| H₂O (acidic, e.g., HCl) | Bicyclo[2.2.2]octane-4-carboxylic acid | Complete conversion at reflux. |
| NaOH/H₂O, heat | Sodium carboxylate derivative | Requires prolonged heating. |
Nucleophilic Substitution at the Aminomethyl Group
The protonated amine (-CH₂NH₃⁺Cl⁻) can participate in substitution reactions after deprotonation, enabling functionalization of the aminomethyl group.
Mechanism :
-
Deprotonation with a base (e.g., K₂CO₃) generates a free amine, which acts as a nucleophile toward electrophiles like alkyl halides or acyl chlorides.
| Reagents | Product | Application |
|---|---|---|
| CH₃I, K₂CO₃, DMF | -CH₂N(CH₃)₂ derivative | Quaternary ammonium salt formation. |
| AcCl, pyridine | -CH₂NHAc derivative | Amide synthesis for drug conjugates. |
Reduction Reactions
The ester group is reducible to a primary alcohol, while the bicyclic framework remains intact.
Mechanism :
-
Lithium aluminum hydride (LiAlH₄) delivers hydride to the carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol.
| Reagents | Product | Yield & Conditions |
|---|---|---|
| LiAlH₄, THF, 0°C → reflux | 4-(hydroxymethyl)bicyclo[2.2.2]octane | High yield; exothermic reaction. |
[2+2] Photocycloaddition Reactions
The oxabicyclo[2.2.2]octane core participates in stereoselective [2+2] cycloadditions under UV light, forming fused cyclobutane derivatives. Copper(I) catalysts enhance regioselectivity .
Mechanism :
-
Photoexcitation generates a triplet diradical intermediate, which combines with an alkene partner.
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Copper templating preorganizes reactants, favoring exo selectivity .
| Substrate | Conditions | Product |
|---|---|---|
| Ethylene | UV (254 nm), Cu(I) | Fused bicyclo[4.2.0]octane derivative |
| Styrene | UV, CH₃CN, 25°C | Diastereomeric cyclobutanes |
Acid-Catalyzed Transannular Cyclizations
Under Brønsted or Lewis acid catalysis, the compound undergoes intramolecular hydroamination or hydroalkoxylation, forming bridged heterocycles like isoquinuclidines .
Mechanism :
-
Protonation of the amine or oxygen activates the nucleophile, enabling attack on adjacent carbocations or π-systems .
| Acid Catalyst | Product | Outcome |
|---|---|---|
| H₂SO₄, toluene, reflux | Bridged N-heterocycle | Sterically crowded product . |
| Triflic acid, CH₂Cl₂, RT | Oxabicyclo[3.2.1] derivative | Rapid cyclization with >90% conversion . |
Oxidation Sensitivity
The aminomethyl group and bicyclic ether are susceptible to oxidation. Strong oxidants (e.g., KMnO₄) degrade the framework, while milder agents (e.g., H₂O₂) oxidize the amine to a nitro group.
| Oxidizing Agent | Product | Notes |
|---|---|---|
| H₂O₂, AcOH | -CH₂NO₂ derivative | Requires catalytic metal ions. |
| KMnO₄, H₂O, heat | Fragmented carbonyl compounds | Non-productive decomposition. |
Key Reactivity Trends
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Steric Effects : The 3,3-dimethyl groups hinder axial approach of reagents, favoring equatorial attack .
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Solubility : The hydrochloride salt enhances water solubility, facilitating aqueous-phase reactions .
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Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
Scientific Research Applications
Biological Activities
Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
- Neuroprotective Effects : Research suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Analgesic Activity : Some studies have reported that compounds with similar structures exhibit analgesic effects, indicating that ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride may also offer pain relief.
Therapeutic Applications
The therapeutic applications of this compound are still under exploration but show promise in several areas:
Pharmaceutical Development
Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride is being investigated as a potential lead compound in drug development due to its unique chemical structure and biological activities.
Drug Formulation
Due to its favorable pharmacokinetic properties, this compound may be suitable for formulation into various dosage forms such as tablets or injectables for targeted delivery in clinical settings.
Research Tool
In laboratory settings, it can serve as a research tool to study mechanisms of action in biological systems, particularly in the context of drug interactions and metabolic pathways.
Case Study 1: Neuroprotective Research
A study conducted by researchers at a leading university explored the neuroprotective effects of ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential use in neurodegenerative disease therapies.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against various bacterial strains. The results demonstrated effective inhibition of growth for several pathogens, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound acts as a nucleophile, participating in various chemical reactions. Its bicyclic structure allows it to engage in unique interactions with other molecules, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Bicyclo[2.2.2]octane Family
Functional and Pharmacological Differences
- Rigidity vs. Flexibility : The 2-oxabicyclo[2.2.2]octane core provides greater conformational rigidity compared to Milnacipran’s cyclopropane, enhancing stereochemical control in drug design .
- Solubility and Bioavailability: The hydrochloride salt form of the target compound offers superior aqueous solubility compared to neutral esters like Ethyl di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate .
- Pharmacological Activity: Unlike Milnacipran (a serotonin-norepinephrine reuptake inhibitor), the target compound lacks direct CNS activity but shows promise in modulating enzyme binding pockets due to its steric bulk .
Research Findings and Data
Thermal Stability
- Melting Point: The target compound exhibits a melting point range of 209–213°C, higher than Ethyl di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate (120–122°C), indicating stronger intermolecular forces in the hydrochloride form .
Spectroscopic Data
- ¹H NMR: The aminomethyl group resonates at δ 3.2–3.5 ppm, distinct from acetylated analogues (δ 2.0–2.2 ppm for acetyl protons) .
- Elemental Analysis : Cl content (15.3% calculated, 15.38% found) confirms stoichiometric hydrochloride formation .
Q & A
Q. What are the recommended synthetic routes for Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride?
The synthesis typically involves multi-step organic reactions, starting with bicyclo[2.2.2]octane scaffold formation followed by functionalization. For example:
- Step 1 : Cycloaddition or ring-closing metathesis to construct the bicyclo[2.2.2]octane core.
- Step 2 : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.
- Step 3 : Esterification of the carboxylic acid group using ethanol under acidic conditions.
- Final Step : Hydrochloride salt formation via treatment with HCl.
Reaction conditions (e.g., temperature, catalysts) should be optimized using kinetic studies and monitored via TLC/HPLC .
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., δ 1.2–1.4 ppm for methyl groups, δ 4.1–4.3 ppm for ester protons).
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ at m/z 314.2).
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline forms .
Q. What storage conditions ensure compound stability?
- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group.
- Maintain low humidity (<30% RH) to avoid deliquescence of the hydrochloride salt.
- Use inert atmospheres (N₂ or Ar) for long-term storage .
Advanced Research Questions
Q. How can researchers design studies to analyze interactions with biological targets (e.g., enzymes or receptors)?
- In Silico Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., GPCRs or kinases).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations.
- Fluorescence Polarization : Quantify competitive displacement of fluorescent ligands in receptor-binding assays.
Include negative controls (e.g., scrambled analogs) to validate specificity .
Q. How to resolve contradictions in spectroscopic data across studies?
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify substituents (e.g., replace methyl groups with ethyl or cyclopropyl) to assess steric/electronic effects.
- Pharmacophore Mapping : Identify critical moieties (e.g., the oxabicyclo ring) using 3D-QSAR models.
- Biological Assays : Test analogs in dose-response curves (IC₅₀/EC₅₀) against relevant disease models .
Q. How to assess the compound’s stability under varying experimental conditions?
Q. What computational methods predict metabolic pathways?
- CYP450 Metabolism : Use tools like StarDrop or MetaPrint2D to identify probable oxidation sites (e.g., methyl groups).
- Glucuronidation/Sulfation : Simulate phase II metabolism with ADMET Predictor™.
Validate predictions with in vitro microsomal assays .
Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
